molecular formula C23H27N5O3 B587154 (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid CAS No. 952652-79-8

(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid

Cat. No.: B587154
CAS No.: 952652-79-8
M. Wt: 421.501
InChI Key: OKAQHVJSXLGXET-NRFANRHFSA-N
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Preparation Methods

The synthesis of valsartan involves multiple steps, starting from 4’-methyl-2-cyanobiphenyl . The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid can be synthesized by modifying the side chains of valsartan through specific chemical reactions, such as substitution reactions involving butanoyl and pentanoyl groups.

Chemical Reactions Analysis

(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid has various scientific research applications, including:

    Chemistry: It is used in the study of ARBs and their derivatives to understand their chemical properties and reactivity.

    Biology: Researchers use this compound to investigate its effects on biological systems, particularly its interaction with angiotensin II receptors.

    Medicine: It is studied for its potential therapeutic effects in managing hypertension and heart failure, similar to valsartan.

    Industry: The compound is used in the pharmaceutical industry for the development of new antihypertensive drugs.

Biological Activity

The compound (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid is a novel derivative featuring a tetrazole moiety, which is known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20N6O3
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 2254485-68-0
  • SMILES Notation : CC(C)C@@HC(=O)O

The structure consists of a biphenyl group linked to a tetrazole ring, which enhances the compound's stability and bioactivity.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various biphenyl-tetrazole compounds, several exhibited potent activity against common pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents, demonstrating the potential of these compounds in treating fungal infections .

CompoundMIC against C. albicans (μg/mL)MIC against A. niger (μg/mL)
TB-A5001000
TB-B400800
TB-E300600

Anti-inflammatory Activity

Tetrazole compounds are also recognized for their anti-inflammatory effects. A study highlighted the ability of certain derivatives to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of synthesized biphenyl-tetrazole derivatives were tested against C. albicans. The results indicated that compounds with higher nitrogen content in the tetrazole ring showed enhanced antifungal activity, suggesting that structural modifications can significantly influence biological outcomes .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties demonstrated that specific derivatives could reduce prostaglandin E2 levels in macrophages, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The study employed both in vitro and in vivo models to validate these findings .

Properties

IUPAC Name

(2S)-2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAQHVJSXLGXET-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241798
Record name Despentanoyl butanoyl valsartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952652-79-8
Record name Despentanoyl butanoyl valsartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952652798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Despentanoyl butanoyl valsartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-Butyryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESPENTANOYL BUTANOYL VALSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GS9P3LL2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid
Reactant of Route 2
(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid
Reactant of Route 3
(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid
Reactant of Route 4
(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid

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